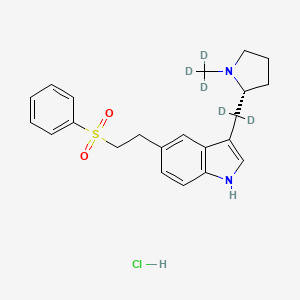

Eletriptan-d5 (hydrochloride)

Beschreibung

Significance of Deuterium (B1214612) Labeling in Pharmaceutical Research

Deuterium labeling involves the replacement of one or more hydrogen atoms in a molecule with deuterium atoms. While chemically similar to hydrogen, deuterium's greater mass can lead to a phenomenon known as the kinetic isotope effect, which can enhance the metabolic stability of a drug. This increased stability can result in an improved pharmacokinetic profile, including a longer half-life.

Beyond altering metabolic pathways, deuterium-labeled compounds are instrumental in a variety of analytical techniques. They are frequently used as internal standards in mass spectrometry, a technique that allows for the precise quantification of a drug in complex biological samples like blood or plasma. The distinct mass signature of the deuterated compound enables accurate measurement of the non-labeled drug. Furthermore, deuterium labeling is a valuable tool in nuclear magnetic resonance (NMR) spectroscopy and hydrogen/deuterium exchange mass spectrometry (HDX-MS) for studying protein structures and interactions.

Key Applications of Deuterium Labeling in Pharmaceutical Research:

| Application | Description |

| Metabolism Studies | Tracing the metabolic fate of drugs within the body to understand their pharmacokinetic properties. |

| Kinetic Isotope Effect | Improving a drug's metabolic stability and pharmacokinetic profile by slowing down metabolic degradation. |

| Internal Standards | Acting as a reference in mass spectrometry for accurate quantification of the non-labeled drug. |

| Spectroscopic Studies | Aiding in the elucidation of molecular structures and dynamics using techniques like NMR and HDX-MS. |

Rationale for Eletriptan-d5 (hydrochloride) in Drug Discovery and Development Methodologies

Eletriptan-d5 (hydrochloride) is the deuterated form of Eletriptan (B1671169) hydrochloride, a selective serotonin (B10506) 5-HT1B and 5-HT1D receptor agonist used in migraine research. The "d5" designation indicates that five hydrogen atoms in the Eletriptan molecule have been replaced with deuterium.

The primary application of Eletriptan-d5 in a research context is as an internal standard for quantitative bioanalysis. In studies aiming to determine the concentration of Eletriptan in biological matrices, a known amount of Eletriptan-d5 is added to the sample. Because Eletriptan-d5 has nearly identical chemical and physical properties to Eletriptan, it behaves similarly during sample preparation and analysis. However, its slightly higher mass allows it to be distinguished from the non-labeled drug by a mass spectrometer. This allows for the correction of any analyte loss that may occur during the analytical process, thereby improving the accuracy and precision of the quantitative results.

The use of a stable isotope-labeled internal standard like Eletriptan-d5 is considered the gold standard in quantitative mass spectrometry because it can account for variations in sample extraction, matrix effects, and instrument response.

Overview of Research Domains Utilizing Deuterated Compounds

The utility of deuterated compounds extends across numerous scientific disciplines, with particularly significant contributions to pharmaceutical and biomedical research.

Key Research Domains:

Drug Metabolism and Pharmacokinetics (DMPK): Deuterated compounds are essential for ADME studies, helping researchers understand how a drug is processed by the body. This knowledge is crucial for optimizing drug candidates.

Bioanalytical Chemistry: As previously mentioned, deuterated compounds are widely used as internal standards in liquid chromatography-mass spectrometry (LC-MS) methods to ensure the accuracy of drug quantification in biological fluids.

Medicinal Chemistry: The kinetic isotope effect of deuterium can be intentionally leveraged to design "heavy drugs" with improved metabolic stability and potentially better therapeutic profiles.

Structural Biology: Techniques like hydrogen/deuterium exchange mass spectrometry (HDX-MS) and NMR spectroscopy utilize deuterium to probe the structure, dynamics, and interactions of proteins and other biological macromolecules.

Toxicology: Deuterated compounds can be used to trace the formation of potentially toxic metabolites of a drug.

Cellular Imaging: Raman microscopy can utilize the unique vibrational signatures of carbon-deuterium bonds to image the distribution of deuterated compounds within living cells.

The versatility of deuterium labeling ensures its continued and expanding role in advancing our understanding of drug action and in the development of new and improved therapeutics.

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C22H27ClN2O2S |

|---|---|

Molekulargewicht |

424.0 g/mol |

IUPAC-Name |

5-[2-(benzenesulfonyl)ethyl]-3-[dideuterio-[(2R)-1-(trideuteriomethyl)pyrrolidin-2-yl]methyl]-1H-indole;hydrochloride |

InChI |

InChI=1S/C22H26N2O2S.ClH/c1-24-12-5-6-19(24)15-18-16-23-22-10-9-17(14-21(18)22)11-13-27(25,26)20-7-3-2-4-8-20;/h2-4,7-10,14,16,19,23H,5-6,11-13,15H2,1H3;1H/t19-;/m1./s1/i1D3,15D2; |

InChI-Schlüssel |

YPFFNRRUXKXSTA-DISHMIJRSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])N1CCC[C@@H]1C([2H])([2H])C2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4.Cl |

Kanonische SMILES |

CN1CCCC1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4.Cl |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Eletriptan D5 Hydrochloride

Isotopic Labeling Strategies for Eletriptan (B1671169) Analogues

The introduction of deuterium (B1214612) into the Eletriptan structure requires specialized isotopic labeling techniques. These strategies are designed to achieve high levels of deuterium incorporation at specific molecular positions, ensuring the stability and utility of the labeled compound.

Deuterium Incorporation Techniques

A common method for deuterium incorporation is through hydrogen-deuterium (H/D) exchange reactions. These reactions can be catalyzed by various metals, including palladium, rhodium, and copper. For instance, palladium-catalyzed H/D exchange has been shown to be effective for the deuteration of indole (B1671886) rings, a core component of the Eletriptan molecule. Another approach involves the use of deuterated reagents during the synthesis process. For example, a deuterated methylating agent can be used to introduce a trideuteromethyl (-CD3) group.

The choice of deuterium source is also a critical factor. Deuterated solvents like heavy water (D2O) or deuterated acetic acid (CD3CO2D) are frequently used. The selection of the appropriate catalyst and deuterium source is crucial for achieving high deuterium incorporation with minimal side reactions.

Regioselective Deuteration Approaches

Achieving deuteration at specific positions within the Eletriptan molecule, known as regioselectivity, is a significant challenge. For indole derivatives like Eletriptan, several methods have been developed to control the position of deuterium labeling.

Transition-metal catalysis offers a powerful tool for regioselective deuteration. By using specific catalysts and directing groups, it is possible to direct the H/D exchange to particular carbon atoms of the indole ring, such as the C2, C3, or C7 positions. For example, a directing group on the indole nitrogen can guide a metal catalyst to the C2 position, facilitating selective deuteration at that site.

Furthermore, modifying reaction conditions, such as the choice of catalyst, solvent, and temperature, can influence the regioselectivity of the deuteration process. For instance, palladium-catalyzed reactions can be tuned to favor deuteration at either the C2 or C3 position of the indole ring. Gold(I) catalysis has also been reported for the regioselective C3-deuteration of indole derivatives under mild conditions.

Chemical Synthesis Pathways for Eletriptan-d5 (hydrochloride)

The synthesis of Eletriptan-d5 (hydrochloride) involves a multi-step process that starts with carefully selected precursors and requires optimization of reaction conditions to ensure high yield and isotopic purity.

Precursor Selection and Derivatization

The synthesis of Eletriptan typically begins with the preparation of key intermediates. One common route involves the synthesis of (R)-5-bromo-3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole. This precursor can then be subjected to a series of reactions to introduce the desired functional groups and the deuterium labels.

For the synthesis of Eletriptan-d5, deuterated starting materials or reagents are introduced at specific steps. For example, to introduce the d5 label, a combination of deuterated methylating agent for the pyrrolidine (B122466) nitrogen and deuteration of the methyl group on the pyrrolidine ring is required. The chemical name for Eletriptan D5 is (R)-3-((1-(Methyl-d3)pyrrolidin-2-yl)methyl-d2)-5-(2-(phenylsulfonyl)ethyl)-1H-indole. This indicates that three deuterium atoms are on the methyl group of the pyrrolidine and two are on the methylene (B1212753) bridge connecting the pyrrolidine and indole rings.

A general synthetic scheme for Eletriptan involves the reaction of a 5-substituted indole with an appropriate pyrrolidine derivative. The synthesis of various impurities of Eletriptan has also been documented, providing insight into potential side reactions and the importance of purification.

Reaction Optimization for Deuterium Yield and Purity

For H/D exchange reactions, the catalyst loading and reaction temperature can significantly impact the degree of deuteration. For instance, higher catalyst loading of Cu(OTf)2 has been shown to lead to per-deuteration of indole derivatives.

Purification of the final product is a critical step to remove any unlabeled or partially labeled Eletriptan, as well as any chemical impurities. Techniques such as preparative High-Performance Liquid Chromatography (HPLC) are often employed to achieve high chemical and isotopic purity. The presence of even small amounts of unlabeled material can interfere with the intended applications of Eletriptan-d5, particularly its use as an internal standard.

Characterization of Synthesized Eletriptan-d5 (hydrochloride)

Once synthesized, Eletriptan-d5 (hydrochloride) must be thoroughly characterized to confirm its identity, purity, and the extent of deuterium incorporation. A combination of spectroscopic and analytical techniques is employed for this purpose.

Mass Spectrometry (MS) is a primary tool for determining the molecular weight of the deuterated compound and confirming the number of deuterium atoms incorporated. The molecular weight of Eletriptan-d5 hydrochloride is 424.01 g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H NMR and ¹³C NMR, is used to determine the precise location of the deuterium atoms within the molecule. The absence of signals in the ¹H NMR spectrum at the deuterated positions confirms successful labeling.

High-Performance Liquid Chromatography (HPLC) is used to assess the chemical purity of the synthesized compound and to separate it from any impurities. A validated HPTLC method has also been developed for the determination of Eletriptan hydrobromide.

The following table summarizes the key characterization data for Eletriptan-d5 (hydrochloride):

| Property | Value | Reference |

| Chemical Formula | C₂₂H₂₁D₅N₂O₂S.HCl | |

| Molecular Weight | 424.01 g/mol | |

| CAS Number (unlabeled) | 143322-58-1 | |

| Synonyms | 3-[[(2R)-1-(Methyl-d3)-2-pyrrolidinyl]methyl-d2]-5-[2-(phenylsulfonyl)ethyl]-1H-indole hydrochloride |

Spectroscopic Confirmation of Deuteration (e.g., NMR, IR)

Spectroscopic methods are essential for confirming the successful and site-specific incorporation of deuterium atoms into the Eletriptan structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The most direct evidence of deuteration in the ¹H NMR spectrum of Eletriptan-d5 is the disappearance or significant reduction in the intensity of signals corresponding to the protons that have been replaced by deuterium. Specifically, the singlet corresponding to the N-methyl protons (~2.4 ppm) and the multiplet for the two diastereotopic protons of the methylene bridge (~2.8-3.0 ppm) would be absent. The disappearance of these signals upon D₂O exchange is a common technique to identify labile protons like those on -OH or -NH groups, but here it confirms the permanent C-D bond formation.

¹³C NMR: In the proton-decoupled ¹³C NMR spectrum, the carbon atoms bonded to deuterium will exhibit characteristic changes. The signal for the N-methyl carbon will appear as a septet due to coupling with the three deuterium atoms (I=1), and the methylene carbon signal will appear as a quintet due to coupling with two deuterium atoms. These signals will also show a slight upfield isotopic shift compared to the non-deuterated compound.

²H NMR: Deuterium NMR spectroscopy can be used to directly observe the signals from the incorporated deuterium atoms, confirming their presence and providing information about their chemical environment.

Infrared (IR) Spectroscopy: IR spectroscopy can confirm deuteration by identifying the C-D stretching vibrations. C-H bonds typically show strong stretching absorptions in the range of 2800-3000 cm⁻¹. Due to the greater mass of deuterium compared to hydrogen, the corresponding C-D stretching vibrations are observed at significantly lower frequencies, typically around 2100-2250 cm⁻¹. The appearance of new bands in this region, coupled with the reduction or absence of the original C-H stretching bands for the methyl and methylene groups, provides strong evidence of successful deuteration.

Mass Spectrometric Verification of Isotopic Enrichment

Mass spectrometry (MS) is a critical tool for verifying the molecular weight of the deuterated compound and for quantifying the level of isotopic enrichment.

Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS) is used to determine the precise mass of the Eletriptan-d5 molecule. The molecular formula of unlabeled Eletriptan free base is C₂₂H₂₆N₂O₂S, with a monoisotopic mass of approximately 382.52 g/mol . The d5-labeled analog, C₂₂H₂₁D₅N₂O₂S, is expected to have a molecular weight of approximately 387.55 g/mol . The observed mass in the HRMS spectrum should match this theoretical value, confirming the incorporation of five deuterium atoms. The hydrochloride salt would have a molecular weight of approximately 424.01 g/mol .

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) provides structural confirmation by analyzing the fragmentation patterns. A known major fragmentation pathway for Eletriptan involves the cleavage of the bond between the indole ring and the methylene bridge, producing a characteristic fragment ion containing the N-methylpyrrolidinyl-methyl moiety. For unlabeled Eletriptan, this fragment is observed at a mass-to-charge ratio (m/z) of 84. For Eletriptan-d5, this fragment would be shifted by 5 mass units to m/z 89, confirming that all five deuterium atoms are located on this part of the molecule.

Isotopic Enrichment Calculation: Mass spectrometry is also the primary method for determining the isotopic purity or enrichment of the sample. This is achieved by analyzing the relative intensities of the mass peaks corresponding to the different isotopologues (d0, d1, d2, d3, d4, d5, etc.). nih.gov By comparing the experimentally observed isotopic distribution pattern with the theoretically calculated distribution for a given level of enrichment, the percentage of the desired d5 species can be accurately determined. For use as an internal standard in quantitative bioanalysis, an isotopic enrichment of >98% is typically required.

Advanced Analytical Techniques Utilizing Eletriptan D5 Hydrochloride

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies

LC-MS/MS has emerged as the gold standard for the quantitative analysis of drugs and their metabolites in biological fluids due to its high selectivity, sensitivity, and speed. The use of a stable isotope-labeled internal standard, such as Eletriptan-d5 (hydrochloride), is a cornerstone of developing reliable LC-MS/MS methods. medchemexpress.com

Development of Quantitative Bioanalytical Methods

The development of a quantitative bioanalytical method is a meticulous process that involves the optimization of several key parameters to ensure the accurate and precise measurement of the target analyte.

Effective chromatographic separation is essential to minimize matrix effects and ensure the accurate quantification of eletriptan (B1671169). Various high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) columns and mobile phases have been optimized for this purpose.

Commonly used stationary phases include C18 and C8 reversed-phase columns. researchgate.netnih.govijpcbs.comijpra.comwisdomlib.orgresearchgate.net For instance, an Ascentis Express C18 column (50 × 4.6 mm, 2.7 μm) has been successfully used for the chromatographic separation of eletriptan. researchgate.netnih.gov Another study utilized a Phenomenex Chromosil C18 column (250 x 4.6mm, 5 µm). ijpcbs.com

The mobile phase composition is critical for achieving optimal separation and peak shape. A mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer is typically employed. For example, a mobile phase consisting of 0.1% formic acid and methanol in a 40:60 v/v ratio has been reported. researchgate.netnih.gov Other methods have utilized a mixture of acetonitrile, triethylamine (B128534) (TEA), and tetrahydrofuran (B95107) (THF) or a combination of a phosphate (B84403) buffer and acetonitrile. ijpcbs.comijpra.com The flow rate is also optimized to ensure efficient separation within a reasonable run time, with typical flow rates ranging from 0.5 mL/min to 1.0 mL/min. researchgate.netnih.govijpcbs.com

Table 1: Examples of Optimized Chromatographic Separation Parameters for Eletriptan Analysis

| Stationary Phase | Mobile Phase | Flow Rate | Reference |

| Ascentis Express C18 (50 × 4.6 mm, 2.7 μm) | 0.1% formic acid: methanol (40:60 v/v) | 0.5 mL/min | researchgate.netnih.gov |

| Phenomenex Chromosil C18 (250 x 4.6mm, 5 µm) | Acetonitrile:Triethylamine:Tetrahydrofuran (50:25:25 v/v/v), pH 6.3 | 1.0 mL/min | ijpcbs.com |

| Symmetry C8 (150×4.6 mm, 5μm) | 0.02M KH2PO4 buffer (pH 3.0):Acetonitrile (50:50 v/v) | 0.8 mL/min | ijpra.com |

| Luna® C18 | Ammonium acetate (B1210297) and acetonitrile | Not Specified | wisdomlib.org |

| Symmetry C18 (50 × 4.6 mm, 3.5 μm) | 0.1% v/v ammonia (B1221849) buffer:methanol (5:95 v/v) | 0.45 mL/min | researchgate.net |

Mass spectrometric detection is typically performed using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. This mode offers high selectivity and sensitivity by monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.

For eletriptan, the protonated molecule [M+H]+ is selected as the precursor ion. The most common MRM transition for eletriptan is m/z 383.2 → 84.3. researchgate.netnih.govwisdomlib.org In the case of Eletriptan-d5, the precursor ion would be shifted by 5 mass units due to the five deuterium (B1214612) atoms. The selection of a specific and stable product ion is crucial for quantification.

The ionization source is typically an electrospray ionization (ESI) source operated in the positive ion mode. researchgate.netnih.govnih.gov Optimization of source parameters such as gas temperature, gas flow, nebulizer pressure, and capillary voltage is necessary to achieve maximum signal intensity. oup.com

Table 2: Mass Spectrometric Transitions for Eletriptan and Potential Internal Standards

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Eletriptan | 383.2 | 84.3 | researchgate.netnih.govwisdomlib.org |

| Naratriptan (as IS) | 336.2 | 97.8 | researchgate.netnih.govwisdomlib.org |

| Sumatriptan-d6 (as IS) | Not specified | Not specified | nih.gov |

The use of a stable isotope-labeled internal standard (SIL-IS) like Eletriptan-d5 (hydrochloride) is the preferred approach in quantitative bioanalysis. medchemexpress.com A SIL-IS has nearly identical physicochemical properties to the analyte, meaning it co-elutes chromatographically and experiences similar ionization efficiency and potential matrix effects. google.com This co-elution behavior allows for accurate correction of any analyte loss during sample preparation and analysis, leading to improved precision and accuracy of the method. google.com

Eletriptan-d5 is specifically designed for this purpose, where five hydrogen atoms in the eletriptan molecule are replaced with deuterium. This mass shift allows the mass spectrometer to differentiate between the analyte and the internal standard while maintaining their similar chemical behavior.

Validation of Analytical Methods for Biological Matrices (e.g., animal plasma, in vitro samples)

Method validation is a critical step to ensure that the developed analytical method is reliable and reproducible for its intended purpose. This process involves evaluating several parameters as per regulatory guidelines.

Linearity demonstrates the ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample. This is determined by analyzing a series of calibration standards prepared in the biological matrix of interest.

For the analysis of eletriptan in biological matrices such as human and rabbit plasma, excellent linearity has been demonstrated over various concentration ranges. researchgate.netnih.govwisdomlib.orgwisdomlib.org For example, a validated method for eletriptan in human plasma showed a linear range of 0.5–250.0 ng/mL with a correlation coefficient (r²) of ≥ 0.9963. researchgate.netnih.gov Another study in rabbit plasma established a linear concentration range of 0.05-210 ng/mL with a correlation coefficient (r²) of ≥ 0.998. wisdomlib.orgwisdomlib.org In a study analyzing both sumatriptan (B127528) and eletriptan, the linear range was 0.5–220 ng/mL for both analytes in plasma and brain homogenate. nih.gov

Table 3: Linearity and Calibration Range of Eletriptan in Biological Matrices

| Biological Matrix | Linear Range (ng/mL) | Correlation Coefficient (r²) | Reference |

| Human Plasma | 0.5 - 250.0 | ≥ 0.9963 | researchgate.netnih.gov |

| Rabbit Plasma | 0.05 - 210 | ≥ 0.998 | wisdomlib.orgwisdomlib.org |

| Rat Plasma and Brain Homogenate | 0.5 - 220 | ≥ 0.99 | nih.gov |

Assessment of Accuracy and Precision (Intra-day and Inter-day)

The accuracy of an analytical method refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements. Both are critical for method validation and are typically assessed through intra-day (repeatability) and inter-day (intermediate precision) analyses.

In a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method developed for the quantification of Eletriptan in human plasma, where a deuterated analog was used as an internal standard, the intra-day accuracy was reported to be between 96.8% and 103%, with precision (expressed as the relative standard deviation, %RSD) ranging from 1.4% to 9.2%. researchgate.net The inter-day accuracy for the same method was found to be between 98.5% and 99.8%, with a corresponding precision of 4.4% to 5.5%. researchgate.net

Another study employing a reversed-phase high-performance liquid chromatography (RP-HPLC) method for Eletriptan hydrobromide demonstrated intra-day precision with a %RSD of 0.32 and inter-day precision with a %RSD of 0.05, indicating high reproducibility. ijpcbs.com Similarly, a separate RP-HPLC method reported intra-day and inter-day precision with an RSD of 1.14% for both. ijcepr.in The accuracy of this method was confirmed by recovery studies, which yielded results within acceptable limits. ijcepr.in

The precision of an HPLC method for the enantiomeric purity of Eletriptan hydrobromide was demonstrated by injecting six individual spiked test preparations, showcasing the method's repeatability. asianpubs.org

Table 1: Intra-day and Inter-day Precision of Eletriptan Analysis

| Analytical Method | Concentration (µg/mL) | Intra-day %RSD | Inter-day %RSD |

|---|---|---|---|

| RP-HPLC ijpcbs.com | 60 | 0.32 | 0.05 |

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

For the LC-MS/MS method utilizing a deuterated internal standard, the LOQ for Eletriptan in human plasma was established at 0.5 ng/mL. researchgate.net The LOD was determined by a signal-to-noise ratio of 3:1. researchgate.net

In the context of HPLC methods for Eletriptan hydrobromide, one study reported an LOD of 0.8 µg/mL and an LOQ of 2.5 µg/mL. ijpcbs.com Another HPLC method for determining the enantiomeric purity of Eletriptan hydrobromide found the LOD and LOQ to be 0.0147 µg/mL and 0.0489 µg/mL, respectively. asianpubs.org A different RP-HPLC method established an LOD of 0.080 µg/mL and an LOQ of 0.120 µg/mL. ijcepr.in

Table 2: LOD and LOQ for Eletriptan in Various Analytical Methods

| Analytical Method | LOD | LOQ |

|---|---|---|

| LC-MS/MS researchgate.net | Not specified (S/N of 3:1) | 0.5 ng/mL |

| RP-HPLC ijpcbs.com | 0.8 µg/mL | 2.5 µg/mL |

| Chiral HPLC asianpubs.org | 0.0147 µg/mL | 0.0489 µg/mL |

| RP-HPLC ijcepr.in | 0.080 µg/mL | 0.120 µg/mL |

Evaluation of Matrix Effects and Recovery

When analyzing biological samples, the sample matrix can interfere with the ionization of the analyte, leading to suppression or enhancement of the signal. This is known as the matrix effect. The use of a stable isotope-labeled internal standard like Eletriptan-d5 is highly recommended to compensate for such effects. researchgate.net The recovery of an analyte refers to the efficiency of the extraction process from the sample matrix.

In a study involving the analysis of various drugs in blood samples, the matrix effect was determined to be between 98.4% and 101.6%, and the recovery was between 93.0% and 112.4%. researchgate.net It is crucial to assess these parameters as different aqueous matrices can influence the solid-phase extraction, derivatization, and final determination of drugs. nih.gov For an LC-MS/MS analysis of Eletriptan in human plasma, a liquid-liquid extraction technique was employed to obtain the necessary recovery. researchgate.net

For HPLC methods, recovery studies are also essential. One RP-HPLC method for Eletriptan hydrobromide showed recovery values ranging from 99.04% to 101.99%. ijpcbs.com Another study reported mean recoveries between 101% and 102% for the (S)-isomer of Eletriptan. asianpubs.org A stability-indicating HPLC method found the accuracy to be between 98.6% and 102.3%. ijpsr.com

Robustness and System Suitability Testing

Robustness is the ability of an analytical method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. System suitability testing is performed to ensure that the chromatographic system is adequate for the intended analysis.

The robustness of an HPLC method for the enantiomeric purity of Eletriptan was demonstrated by intentionally altering chromatographic conditions, such as the flow rate, and checking the resolution between the enantiomeric peaks. asianpubs.org Another HPLC method evaluated robustness by varying the wavelength, flow rate of the mobile phase, and buffer pH. ijpcbs.com

System suitability parameters, including the number of theoretical plates and tailing factor, are monitored to ensure the performance of the chromatographic system. In one study, the desired system suitability parameters were achieved with a specific mobile phase composition and pH. ijpcbs.com For another HPLC method, the system suitability parameters were found to be within the specified limits. ijera.com

Other Chromatographic and Spectrophotometric Techniques

While mass spectrometry coupled with liquid chromatography is a powerful tool for bioanalysis, other chromatographic and spectrophotometric methods are widely used for the analysis of Eletriptan in bulk and pharmaceutical dosage forms.

High-Performance Liquid Chromatography (HPLC) Methodologies

Several RP-HPLC methods have been developed and validated for the determination of Eletriptan hydrobromide. ijpcbs.comijcepr.inijera.comijpsr.comresearchgate.net These methods typically utilize a C18 column as the stationary phase. ijpcbs.comresearchgate.net

The mobile phases vary between methods but often consist of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. For instance, one method used a mobile phase of acetonitrile, triethylamine, and tetrahydrofuran. ijpcbs.com Another employed a mixture of acetonitrile, methanol, and a phosphate buffer. ijcepr.in The flow rate is generally maintained around 1.0 mL/min. ijpcbs.comijcepr.inresearchgate.net Detection is commonly performed using a UV detector at wavelengths ranging from 221 nm to 234 nm. ijpcbs.comijera.comresearchgate.net

The linearity of these HPLC methods has been demonstrated over various concentration ranges, such as 5-30 µg/mL and 30-100 µg/mL, with correlation coefficients close to 0.999, indicating a strong linear relationship between concentration and response. ijpcbs.comresearchgate.net

Table 3: Summary of RP-HPLC Methods for Eletriptan Hydrobromide

| Parameter | Method 1 researchgate.net | Method 2 ijpcbs.com | Method 3 ijcepr.in | Method 4 ijera.com |

|---|---|---|---|---|

| Column | C18 | Phenomenex Chromosil C18 | Inertsil ODS C-18 | Not Specified |

| Mobile Phase | Not Specified | Acetonitrile:Triethylamine:Tetrahydrofuran (50:25:25 v/v/v), pH 6.3 | Acetonitrile:Methanol:0.01M Phosphate Buffer (40:40:20 v/v/v) | Phosphate Buffer:Acetonitrile |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 0.9 mL/min |

| Detection Wavelength | 234 nm | 228 nm | 251 nm | 221 nm |

| Linearity Range | 5-30 µg/mL | 30-100 µg/mL | 200-1000 µg/mL | 10-50 µg/mL |

| Retention Time | Not Specified | 4.85 min | Not Specified | 2.29 min |

UV/Visible Spectrophotometric Applications in Quantitative Analysis

UV/Visible spectrophotometry offers a simple, rapid, and economical alternative for the quantitative estimation of Eletriptan hydrobromide in bulk and pharmaceutical dosage forms. ajrconline.orgijpcbs.com These methods are based on measuring the absorbance of the drug at its wavelength of maximum absorbance (λmax).

For Eletriptan hydrobromide dissolved in water, the λmax has been reported at 219 nm. ajrconline.org Another method using a combination of ethanol (B145695) and distilled water as the solvent found the λmax to be 221 nm. ijpcbs.com The absorbance of Eletriptan hydrobromide has also been observed at 270 nm in a phosphate buffer solution.

Beer's law, which states that the absorbance is directly proportional to the concentration, was found to be obeyed in concentration ranges such as 5-25 µg/mL and 1-10 µg/mL. ajrconline.orgijpcbs.com These methods have been validated according to ICH guidelines and have been shown to be accurate and precise. ajrconline.orgijpcbs.com

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| Eletriptan |

| Eletriptan-d5 (hydrochloride) |

| Eletriptan hydrobromide |

| Acetonitrile |

| Methanol |

| Triethylamine |

| Tetrahydrofuran |

Impurity Profiling and Degradation Product Analysis of Eletriptan

The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final product. For Eletriptan, a comprehensive analysis of process-related impurities and degradation products is essential. Advanced analytical techniques, particularly those utilizing isotopically labeled internal standards like Eletriptan-d5 (hydrochloride), are instrumental in achieving the required specificity, sensitivity, and accuracy for this purpose. These methods allow for the precise quantification and characterization of unwanted chemical entities that may arise during synthesis or upon storage.

Identification of Process-Related Impurities

Process-related impurities in Eletriptan are substances that are formed during the manufacturing process. crpsonline.com Their presence, even in trace amounts, can impact the quality and safety of the drug. crpsonline.com The identification, characterization, and control of these impurities are mandated by regulatory bodies like the International Conference on Harmonisation (ICH). crpsonline.com The profiling of these impurities involves the synthesis of potential impurity standards and the development of highly sensitive analytical methods to detect and quantify them in the bulk drug. crpsonline.comcrpsonline.com

Several process-related impurities of Eletriptan have been identified and characterized using techniques such as mass spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy. crpsonline.comnih.govijpsr.com High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) methods are then developed to separate these impurities from the main Eletriptan peak. crpsonline.comiosrjournals.org Eletriptan-d5 (hydrochloride) serves as an ideal internal standard in these chromatographic methods, particularly when coupled with mass spectrometry, allowing for accurate quantification due to its similar chromatographic behavior and distinct mass-to-charge ratio.

Key process-related impurities are often by-products or intermediates from the synthetic route. For instance, studies have detailed the synthesis and characterization of impurities such as N-acetyl 5-(phenylsulfonyl ethen-2-yl) indole (B1671886) and 5-(phenylsulfonyl ethen-2-yl)-1H-indole. crpsonline.comcrpsonline.com Other identified impurities include those formed from side reactions, such as dimerization or incomplete reactions. nih.gov

Table 1: Selected Process-Related Impurities of Eletriptan

| Impurity Name | Origin/Type | Reference |

|---|---|---|

| Eletriptan Dimer Impurity | Formed during basic hydrolysis of an enesulfone derivative intermediate. | nih.gov |

| Eletriptan N-Oxide Isomers | Potential contaminants formed by oxidation in air. | nih.gov |

| Tetracyclic Eletriptan Impurity | Formed under forced degradation at high temperatures in the presence of peroxide in aprotic solvents. | nih.gov |

| N-acetyl 5-(phenylsulfonyl ethen 2-yl) indole | Synthesis-related impurity. | crpsonline.com |

| 5-(phenylsulfonyl ethen 2-yl)-1H-indole | Synthesis-related impurity. | crpsonline.com |

Characterization of Degradation Products using Mass Spectrometry

Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance. nih.gov These studies involve subjecting the drug to a variety of stress conditions, such as acid and base hydrolysis, oxidation, photolysis, and thermal stress, as recommended by ICH guidelines. nih.govresearchgate.net The degradation products formed under these conditions are then identified and characterized, which helps in elucidating the degradation pathways. nih.gov

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for this purpose. nih.govscielo.br It allows for the separation of degradation products from the parent drug and provides molecular weight and structural information for their identification. nih.govresearchgate.net In these analyses, Eletriptan-d5 (hydrochloride) is used as an internal standard to ensure accurate quantification of the parent drug as it degrades and to aid in the relative quantification of the degradants.

Studies on Eletriptan hydrobromide have shown that it is susceptible to degradation under various stress conditions, including acidic and basic hydrolysis, photolysis, and thermal stress, while showing relative stability against oxidation. nih.govresearchgate.net For example, a significant degradation product was observed under oxidative conditions with hydrogen peroxide. ijpsr.com Another study identified a tetracyclic impurity formed when Eletriptan was subjected to hydrogen peroxide at elevated temperatures in aqueous acetonitrile. nih.gov The use of tandem mass spectrometry (MS/MS) further helps in confirming the structures of these co-eluting degradation products by analyzing their fragmentation patterns. scielo.brresearchgate.net

Table 2: Summary of Eletriptan Forced Degradation Studies

| Stress Condition | Observation | Analytical Technique | Reference |

|---|---|---|---|

| Acid Hydrolysis (0.1-1 M HCl) | Degradation observed. | LC-MS | nih.govresearchgate.net |

| Base Hydrolysis (0.1-1 M NaOH) | Degradation observed. | LC-MS | nih.govresearchgate.net |

| Oxidative (3-30% H₂O₂) | Considerable degradation observed, formation of a major degradation product. | HPLC, LC-MS | nih.govijpsr.com |

| Thermal Degradation (75°C) | Degradation observed in methanol solution and solid state. | LC-MS | nih.govresearchgate.net |

| Photolysis (Light) | Degradation observed in methanol solution and solid state. | LC-MS | nih.govresearchgate.net |

Development of Stability-Indicating Analytical Methods

A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the concentration of the API without interference from its degradation products, process impurities, or other excipients. ijpsr.comijpcbs.com The development of such methods is a regulatory requirement and is essential for assessing the stability of drug substances and products during storage. researchgate.net

For Eletriptan, several stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) and UPLC methods have been developed and validated. ijpsr.comiosrjournals.orgijpcbs.comresearchgate.net These methods must be able to resolve the main Eletriptan peak from all known process impurities and degradation products generated during forced degradation studies. ijpsr.comijpcbs.com The validation of these methods is performed according to ICH guidelines, assessing parameters such as specificity, linearity, precision, accuracy, robustness, and the limit of detection (LOD) and quantification (LOQ). ijpsr.comnih.gov

The specificity of the method is proven by demonstrating that the API peak is pure and not affected by the presence of impurities and degradants. ijpsr.com This is often confirmed using a photodiode array (PDA) detector to check for peak purity. ijpsr.com The accuracy of these methods is often ensured by using an internal standard, for which Eletriptan-d5 (hydrochloride) is an excellent candidate, especially for LC-MS based methods used in bioanalytical and advanced impurity quantification studies.

Table 3: Examples of Developed Stability-Indicating HPLC/UPLC Methods for Eletriptan

| Method | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| RP-HPLC | C18 column (XTerra, 150 mm x 3.9 mm, 5 µm) | Methanol-water solution of TEA (pH 6.52) (30:70, v/v) | DAD at 225 nm | nih.gov |

| UPLC | Halo C18 (50 mm x 4.6 mm, 2.7 µm) | Isocratic mode with phosphate buffer (pH 6.8), acetonitrile, and methanol (55:38:7) | UV at 225 nm | iosrjournals.org |

| RP-HPLC | Purosphere STAR RP-8e | Gradient mode with phosphate buffer (pH 4.0) and a solvent mixture (acetonitrile, water, THF) | UV at 225 nm | ijpsr.com |

| RP-HPLC | Phenomenex Chromosil C18 (250 x 4.6mm, 5 µm) | Acetonitrile, Triethylamine (TEA), and Tetrahydrofuran (THF) (50:25:25 v/v/v) at pH 6.3 | UV at 228 nm | ijpcbs.com |

Preclinical Pharmacokinetic and Metabolic Research Applications of Deuterated Eletriptan

In Vitro Metabolic Pathway Elucidation of Eletriptan (B1671169)

In vitro studies are crucial for understanding the metabolic fate of a drug candidate before it proceeds to clinical trials. For eletriptan, these studies have provided significant insights into its biotransformation.

Cytochrome P450 Enzyme System Interactions (e.g., CYP3A4, CYP2D6)

The metabolism of eletriptan is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. In vitro studies using human liver microsomes and recombinant CYP enzymes have identified CYP3A4 as the principal enzyme responsible for eletriptan's metabolism. This is further supported by the significant increase in eletriptan's plasma concentration when co-administered with potent CYP3A4 inhibitors like ketoconazole (B1673606) and erythromycin. medsinfo.com.aupfizer.comfda.gov

| Metabolite | Metabolic Pathway | Relative Plasma Concentration to Parent Drug | Pharmacological Activity |

|---|---|---|---|

| N-demethylated metabolite | N-demethylation | 10-20% pfizer.comdrugs.com | Active (vasoconstrictive) pfizer.comdrugs.com |

| N-oxide | Oxidation | Minor | Not specified |

| Indole (B1671886) acetic acid derivative | Oxidation | Minor | Not specified |

Role of Deuteration in Altering Metabolic Profiles

The strategic replacement of hydrogen with deuterium (B1214612) at a metabolic soft spot in a drug molecule can significantly alter its metabolic rate. This is due to the kinetic isotope effect (KIE), where the carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond. informaticsjournals.co.ininformaticsjournals.co.injuniperpublishers.com This increased bond strength can make the molecule more resistant to metabolic cleavage by enzymes like CYPs. juniperpublishers.com

In the context of Eletriptan-d5, deuteration at specific sites, such as the N-methyl group, would be expected to slow down the rate of N-demethylation, the primary metabolic pathway. plos.org This could lead to a decreased formation of the N-demethylated metabolite and potentially a higher plasma concentration and longer half-life of the parent drug, Eletriptan-d5. informaticsjournals.co.injuniperpublishers.com The primary goal of such deuteration is to improve the pharmacokinetic profile, potentially leading to enhanced efficacy or a more favorable dosing regimen. informaticsjournals.co.innih.gov

In Vitro Drug Interaction Studies (Enzyme Inhibition/Induction)

In vitro studies are essential for predicting potential drug-drug interactions. For eletriptan, these studies have shown that it has a low potential to inhibit major CYP450 enzymes at clinically relevant concentrations. medsinfo.com.aupfizer.com This suggests that eletriptan is unlikely to cause clinically important drug interactions by inhibiting the metabolism of other drugs.

Conversely, the metabolism of eletriptan is significantly affected by inhibitors of CYP3A4. Strong inhibitors like ketoconazole can lead to a nearly 3-fold increase in the maximum plasma concentration (Cmax) and a 6-fold increase in the area under the curve (AUC) of eletriptan. pfizer.com Moderate inhibitors such as erythromycin, verapamil, and fluconazole (B54011) also cause notable increases in eletriptan exposure. fda.gov There is no in vitro or in vivo evidence to suggest that clinical doses of eletriptan induce drug-metabolizing enzymes.

| Interacting Drug | Enzyme Affected | Effect on Eletriptan Pharmacokinetics | Reference |

|---|---|---|---|

| Ketoconazole (potent CYP3A4 inhibitor) | CYP3A4 | ~3-fold increase in Cmax, ~6-fold increase in AUC | pfizer.com |

| Erythromycin (moderate CYP3A4 inhibitor) | CYP3A4 | ~2-fold increase in Cmax, ~4-fold increase in AUC | pfizer.com |

| Verapamil (moderate CYP3A4 inhibitor) | CYP3A4 | ~2-fold increase in Cmax, ~3-fold increase in AUC | fda.gov |

| Fluconazole (moderate CYP3A4 inhibitor) | CYP3A4 | ~1.4-fold increase in Cmax, ~2-fold increase in AUC | fda.gov |

| Propranolol | Not specified | 10% increase in Cmax, 33% increase in AUC | fda.gov |

Pharmacokinetic Investigations in Animal Models

Animal models are instrumental in understanding the in vivo behavior of a drug, including its absorption, distribution, metabolism, and excretion (ADME) properties.

Absorption Dynamics in Preclinical Species

Preclinical studies in various animal species, including rats, mice, rabbits, and dogs, have shown that eletriptan is well-absorbed after oral administration. fda.govfda.gov In rats, despite evidence of significant absorption, the oral bioavailability is relatively low, suggesting a substantial first-pass metabolism effect. fda.gov Studies in rabbits have also been conducted to evaluate the pharmacokinetics of eletriptan. wisdomlib.org Following oral administration during a migraine attack, there was a reduction of approximately 30% in AUC and the time to reach maximum plasma concentration (Tmax) was increased to 2.8 hours. hpra.ie The presence of a high-fat meal has been shown to increase the AUC and Cmax of eletriptan by approximately 20% to 30%. pfizer.comhpra.ie

Distribution Studies (e.g., tissue distribution, protein binding)

Preclinical studies in various animal models have been crucial in characterizing the distribution of eletriptan, a process facilitated by the use of isotopically labeled compounds like Eletriptan-d5 for analytical quantification. Following intravenous administration, eletriptan shows a large volume of distribution (138 L), indicating extensive distribution into tissues. mpa.sesahpra.org.zahpra.ie Studies in rats using radiolabeled eletriptan revealed rapid and wide distribution, with most tissue concentrations surpassing blood concentrations shortly after dosing. fda.gov However, brain concentrations were notably lower, at only about 25% of blood concentrations, suggesting restricted passage across the blood-brain barrier. fda.govnih.gov High concentrations of radioactivity were observed in the kidney medulla, small intestine, and bile, pointing to significant roles of these organs in excretion. fda.gov

A recent study in rats further detailed the unbound distribution of eletriptan across various Central Nervous System (CNS) and Peripheral Nervous System (PNS) regions. It confirmed restricted entry into the brain, with an unbound brain-to-plasma concentration ratio (Kp,uu) of 0.058. nih.gov In contrast, the trigeminal ganglion, a key area implicated in migraine, showed much higher exposure. nih.govnih.gov Elimination of radioactivity from the retina of rats was found to be prolonged, which suggests that eletriptan or its metabolites may bind to melanin (B1238610) in the eye. viatris.ca

Eletriptan is moderately bound to plasma proteins, with an approximate binding of 85%. mpa.sesahpra.org.zahpra.iedrugbank.compfizer.come-lactancia.orgfda.gov In vitro studies across different species have shown some variability in protein binding. fda.gov

Table 1: In Vitro Plasma Protein Binding of Eletriptan in Various Species

| Species | Average Protein Binding (%) |

|---|---|

| Mouse | 62 |

| Rat | 61 |

| Rabbit | 76 |

| Dog | 52 |

This table synthesizes data from multiple sources. mpa.sesahpra.org.zahpra.iefda.govdrugbank.compfizer.come-lactancia.orgfda.gov

Excretion Pathways and Clearance Mechanisms

The elimination of eletriptan from the body is primarily driven by extensive metabolism, with non-renal clearance accounting for approximately 90% of its total clearance. mpa.sehpra.iefda.gov The remaining portion is cleared via the kidneys, with a mean renal clearance of about 3.9 L/h after oral administration. mpa.sehpra.ie

Preclinical studies in rats and dogs using radiolabeled eletriptan show that excretion is relatively rapid and occurs through both urine and feces. fda.gov In rats, a significant portion of the dose is excreted via bile, with 53% of an intravenous dose recovered in bile within two hours. fda.gov The primary routes of metabolism are similar across rats, dogs, and humans and include N-demethylation of the pyrrolidine (B122466) ring, N-oxidation, and oxidation of the pyrrolidine ring itself. psu.eduresearchgate.netiosrjournals.org The N-demethylated metabolite is the only known active metabolite and shows similar activity to the parent compound in animal models, but its plasma concentrations are only 10-20% of eletriptan and it is therefore not expected to contribute significantly to the therapeutic effect. mpa.sehpra.iepfizer.come-lactancia.orgfda.gov The N-oxidized metabolite has been shown to be inactive in animal in vitro models. sahpra.org.zahpra.ie

Table 2: Excretion of Radiolabeled Eletriptan in Preclinical Species and Humans

| Species | Route | Percent of Dose Excreted |

|---|---|---|

| Rat | Feces | 66% |

| Urine | 26% | |

| Dog | Feces | 77% |

| Urine | 2-4% |

This table is based on data from a pharmacology review. fda.gov

Utility of Eletriptan-d5 (hydrochloride) as a Tracer in Animal PK Studies

Eletriptan-d5, the deuterated form of eletriptan, serves as a critical tool in preclinical pharmacokinetic (PK) research, primarily as an internal standard for bioanalytical methods. medchemexpress.com In techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), which are used to measure drug concentrations in biological samples such as plasma, an internal standard is essential for accurate and reproducible quantification. nih.govresearchgate.netwisdomlib.org

The principle behind using a deuterated internal standard is that its chemical and physical properties are nearly identical to the non-deuterated (endogenous) compound being analyzed. juniperpublishers.com However, due to the mass difference between deuterium and hydrogen, Eletriptan-d5 can be distinguished from eletriptan by a mass spectrometer. nih.gov This allows it to be added to biological samples at a known concentration at the beginning of the sample preparation process. Any loss of analyte during extraction, handling, or injection is mirrored by a proportional loss of the internal standard. By comparing the detector response of the analyte to that of the internal standard, precise quantification can be achieved, correcting for experimental variability. nih.govresearchgate.net The use of stable isotope-labeled compounds like Eletriptan-d5 is a standard practice in drug development for quantitative analysis. medchemexpress.comnih.gov

Deuterium Isotope Effects in Metabolism and Pharmacokinetics

Assessment of Kinetic Isotope Effects on Enzyme Activity

The metabolism of eletriptan is primarily carried out by the cytochrome P450 (CYP) enzyme system in the liver, with CYP3A4 being the major enzyme involved, and a smaller contribution from CYP2D6. mpa.sesahpra.org.zahpra.iefda.govpsu.edu Many CYP-mediated reactions involve the cleavage of a carbon-hydrogen (C-H) bond, which is often a rate-limiting step in the metabolic process. nih.govnih.govresearchgate.net

The substitution of hydrogen with deuterium (a heavier isotope) creates a carbon-deuterium (C-D) bond, which is stronger and requires more energy to break than a C-H bond. juniperpublishers.com This can lead to a slower rate of reaction, a phenomenon known as the deuterium kinetic isotope effect (KIE). nih.govnih.govportico.org If the cleavage of a C-H bond is the rate-determining step in the metabolism of eletriptan by CYP3A4, then Eletriptan-d5 would be metabolized more slowly than eletriptan. nih.govportico.org

The presence of a significant KIE is evidence that hydrogen abstraction is at least partially rate-limiting in the reaction. nih.govnih.gov While specific studies measuring the KIE for Eletriptan-d5 and CYP3A4 are not detailed in the provided results, the general principles of KIE in drug metabolism are well-established. nih.govnih.govresearchgate.netportico.orgdoi.org The application of KIE is a known strategy in drug development to modulate metabolism. nih.govnih.gov However, the complexity of CYP enzyme reaction mechanisms can make the outcome of deuteration difficult to predict without experimental data. plos.org

Impact of Deuteration on Pharmacokinetic Parameters in Preclinical Models

Deuteration at a metabolic "soft spot" can sometimes redirect metabolism towards other pathways, an effect known as "metabolic switching". juniperpublishers.comportico.org This can be advantageous if the primary metabolic pathway leads to the formation of toxic metabolites. juniperpublishers.comnih.govresearchgate.netjuniperpublishers.com The metabolites formed from a deuterated drug are generally identical to those of the non-deuterated version, just with the deuterium atom present. juniperpublishers.com

While the theoretical advantages of deuteration—such as increased in vivo half-life or reduced dosage requirements—are recognized, the actual impact on the pharmacokinetics of a specific compound like eletriptan in preclinical models must be determined experimentally. researchgate.netgoogle.com The success of this strategy is not guaranteed, as other factors can mask the kinetic isotope effect in vivo. juniperpublishers.complos.org

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Eletriptan |

| Eletriptan-d5 (hydrochloride) |

| Naratriptan |

| N-desmethyl eletriptan |

| Ketoconazole |

| Erythromycin |

| Quercetin |

| Sumatriptan (B127528) |

| Almotriptan |

| Morphine |

| Testosterone |

| Butethal |

| Amphetamine |

| Tetrabenazine |

Pharmacological Investigations of Eletriptan and Its Deuterated Analogues in Research Models

Receptor Binding and Selectivity Studies

Affinity and Selectivity for Serotonin (B10506) Receptors (e.g., 5-HT1B, 5-HT1D, 5-HT1F)

Eletriptan (B1671169) demonstrates a high affinity for human 5-HT1B, 5-HT1D, and 5-HT1F receptors. nih.govfda.govdrugbank.com Its therapeutic effect in migraine is believed to be mediated through its agonist activity at these specific serotonin receptor subtypes. mpa.senih.govresearchgate.net The affinity for these receptors is significantly higher than for other 5-HT receptor subtypes. nih.govwikipedia.org

Studies have shown that Eletriptan possesses a modest affinity for 5-HT1A, 5-HT1E, 5-HT2B, and 5-HT7 receptors. mpa.sefda.govwikipedia.org Conversely, it exhibits little to no significant affinity for 5-HT2A, 5-HT2C, 5-HT3, 5-HT4, 5-HT5A, and 5-HT6 receptors. fda.govdrugbank.comwikipedia.org This selectivity profile indicates a targeted mechanism of action, primarily engaging the 5-HT1B/1D/1F receptor systems. Furthermore, Eletriptan shows no significant affinity for adrenergic (alpha1, alpha2, or beta), dopaminergic (D1 or D2), muscarinic, or opioid receptors. fda.govwikipedia.org

The binding affinities of Eletriptan for various serotonin receptors are summarized in the table below.

Binding Kinetics and Thermodynamics

Kinetic binding studies comparing radiolabeled Eletriptan ([3H]eletriptan) to [3H]sumatriptan at human recombinant 5-HT1B and 5-HT1D receptors have revealed important differences in their binding characteristics. Both ligands demonstrated high specificity of binding, exceeding 90%, and reached equilibrium within a short timeframe of 10-15 minutes. nih.gov

Notably, [3H]eletriptan exhibited a higher affinity than [3H]sumatriptan for both receptor subtypes. Specifically, it showed an over 6-fold higher affinity at the 5-HT1D receptor and an over 3-fold higher affinity at the 5-HT1B receptor. nih.gov The dissociation constants (K(D)) were determined to be 0.92 nM for [3H]eletriptan at the 5-HT1D receptor compared to 6.58 nM for [3H]sumatriptan. At the 5-HT1B receptor, the K(D) for [3H]eletriptan was 3.14 nM, while for [3H]sumatriptan it was 11.07 nM. nih.gov

Further investigation into the association and dissociation rates at 4°C for the 5-HT1D receptor showed that [3H]eletriptan had a significantly faster association rate (K(on) of 0.249 min-1 nM-1) compared to [3H]sumatriptan (K(on) of 0.024 min-1 nM-1). nih.gov Additionally, [3H]eletriptan displayed a significantly slower dissociation rate (K(off) of 0.027 min-1) in comparison to [3H]sumatriptan (K(off) of 0.037 min-1). nih.gov These kinetic parameters contribute to the potent ligand binding of Eletriptan at these receptors.

In Vitro Functional Assays (e.g., cell-based assays, isolated tissue experiments)

Receptor Agonism/Antagonism Characterization

Eletriptan is characterized as a potent and selective agonist at the human recombinant 5-HT1B and 5-HT1D receptors. mpa.seresearchgate.net Its agonistic activity at these receptors is believed to be central to its therapeutic effects. researchgate.net Two primary theories explain its efficacy: one suggests that activation of 5-HT1B receptors on intracranial blood vessels leads to vasoconstriction, alleviating migraine pain. The other proposes that activation of 5-HT1D receptors on trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides. fda.gov

In addition to its strong agonism at 5-HT1B/1D receptors, Eletriptan also exhibits high affinity for the 5-HT1F receptor, which may also contribute to its anti-migraine mechanism. mpa.se It has a modest affinity and acts as a partial agonist at the 5-HT1A receptor. drugbank.com Furthermore, Eletriptan is a weak agonist at the 5-HT2A receptor. wikipedia.org

Cellular Signaling Pathway Modulation

The 5-HT1B and 5-HT1D receptors, the primary targets of Eletriptan, are G-protein coupled receptors (GPCRs). researchgate.net Activation of these receptors by an agonist like Eletriptan is expected to initiate intracellular signaling cascades. Specifically, these receptors are coupled to Gi/o proteins. researchgate.net The activation of Gi/o proteins typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This modulation of the cAMP pathway is a key component of the cellular response to Eletriptan.

Preclinical Neuropharmacological Research

Preclinical studies in animal models have provided further insights into the neuropharmacological actions of Eletriptan. In anesthetized dogs, Eletriptan has been shown to selectively reduce carotid arterial blood flow, which is consistent with its vasoconstrictive effects on cranial blood vessels. fda.govdrugbank.com This effect on the carotid arterial bed was observed with only a small increase in arterial blood pressure at high doses. fda.gov

Furthermore, research in rats has demonstrated that Eletriptan can inhibit trigeminal nerve activity. fda.govdrugbank.com This finding supports the hypothesis that Eletriptan's therapeutic action involves the modulation of the trigeminal nervous system, likely through the inhibition of pro-inflammatory neuropeptide release. fda.gov Studies have also indicated that Eletriptan can inhibit neurogenic inflammation in the dura mater of rats, with a potency and efficacy comparable to sumatriptan (B127528). researchgate.net These preclinical neuropharmacological findings align with the proposed dual mechanism of action for Eletriptan in migraine, involving both vascular and neuronal effects. researchgate.netfda.gov

Investigation of Central Nervous System Effects in Animal Models

Research into the central nervous system (CNS) effects of eletriptan provides a basis for understanding the potential actions of its deuterated analogue, Eletriptan-d5. Studies in animal models have demonstrated that eletriptan possesses the ability to influence central pain pathways, a characteristic attributed to its lipophilic nature which allows it to cross the blood-brain barrier to some extent. nih.gov

In a notable study using a rat model, eletriptan demonstrated an ability to block stimulation-induced effects within the caudal trigeminal complex, which includes the nucleus caudalis trigemini and the upper cervical spinal cord. nih.gov This effect was not observed with the less lipophilic triptan, sumatriptan, suggesting a distinct central action for eletriptan. nih.gov Further research investigating the regional distribution in the rat CNS showed that while eletriptan's entry into the brain is generally restricted, it can achieve significant receptor occupancy in specific areas. nih.gov

Studies on Neurogenic Inflammation Markers in Animal Models

Eletriptan has been shown to effectively inhibit markers of neurogenic inflammation in various animal models, a key mechanism in its therapeutic action. medchemexpress.cominvivochem.com One of the leading hypotheses for its efficacy is the activation of 5-HT1D receptors on trigeminal nerve endings, which results in the inhibition of pro-inflammatory neuropeptide release. drugbank.comfda.govviatris.ca

In rat models, electrical stimulation of the trigeminal ganglion is used to induce changes associated with neurogenic inflammation. These changes include an increase in the length of axons that are immunoreactive to Calcitonin Gene-Related Peptide (CGRP) and a rise in the number of nerve cells in the trigeminal complex expressing the oncoproteins c-jun and c-fos. nih.gov Research has demonstrated that eletriptan administration prevents these stimulation-induced effects in the dura mater. nih.gov It also significantly reduces the number of c-jun and c-fos expressing cells in the caudal trigeminal complex. nih.gov Furthermore, eletriptan was found to decrease the number of small nerve cells in the trigeminal ganglion that exhibit a compact CGRP immunoreaction by as much as 75%. nih.gov

In studies directly comparing its effects to sumatriptan, eletriptan showed equal potency and efficacy in inhibiting trigeminal nerve-mediated inflammation in the rat dura mater. nih.gov The use of Eletriptan-d5 in such models allows researchers to trace the molecule and better understand its disposition and impact on these inflammatory markers.

Table 1: Effect of Eletriptan on Neurogenic Inflammation Markers in a Rat Model Data sourced from a study involving electrical stimulation of the trigeminal ganglion. nih.gov

| Marker | Observation Following Stimulation | Effect of Eletriptan Administration |

| CGRP-Immunoreactive Axons | Increased length and varicosities in the dura mater. | Prevents the stimulation-induced increase. |

| c-jun and c-fos Proteins | Increased number of expressing nerve cells in the trigeminal complex. | Markedly reduces the number of expressing cells. |

| CGRP in Trigeminal Ganglion | - | Decreased the number of small nerve cells with compact CGRP immunoreaction to one-quarter of the original value. |

Effects on Trigeminal Nerve Activity in Research Models

Eletriptan has been demonstrated to inhibit trigeminal nerve activity in research models, which is a cornerstone of its mechanism of action. drugbank.comfda.gov This inhibitory effect is believed to stem from the activation of presynaptic 5-HT1D receptors located on sensory nerve endings within the trigeminal system. nih.govfda.gov This activation leads to a reduction in the release of pro-inflammatory neuropeptides that are pivotal in the pain pathways of migraine. drugbank.comnih.gov

In an experimental migraine model in rats, eletriptan was shown to prevent the neurochemical changes in the dura mater that result from electrical stimulation of the trigeminal ganglion. nih.gov A key finding distinguishing it from other triptans like sumatriptan is its ability to also block these stimulation-induced effects within the central components of the trigeminal system, specifically the nucleus caudalis trigemini and the upper cervical spinal cord. nih.gov This suggests a more comprehensive inhibitory action across both peripheral and central parts of the trigeminal network. nih.gov

Pharmacokinetic and pharmacodynamic modeling in rats has been used to predict the extent of this effect at a receptor level. These studies estimate that at clinically relevant concentrations, eletriptan could achieve a high degree of receptor occupancy in the trigeminal ganglion, further supporting its potent effect on this system. nih.gov

Table 2: Predicted Eletriptan Receptor Occupancy in Rat Tissues Data based on modeling at clinically relevant concentrations. nih.gov

| Tissue | Receptor Subtype | Predicted Occupancy |

| Trigeminal Ganglion | 5-HT1B | 84% |

| Whole Brain | 5-HT1B | 37% |

Stability and Degradation Pathway Research of Eletriptan and Its Deuterated Analogues

Forced Degradation Studiesijpsr.comla-press.orggoogle.com

Forced degradation studies of Eletriptan (B1671169) have been conducted under hydrolytic, oxidative, photolytic, and thermal stress conditions as stipulated by the International Conference on Harmonisation (ICH) guidelines. biotech-asia.org These studies reveal the molecule's susceptibility to degradation and help in the development of stability-indicating analytical methods. While specific degradation studies on Eletriptan-d5 are not extensively documented in the public domain, the principles of kinetic isotope effects suggest that deuteration at metabolically or chemically sensitive positions can slow down degradation pathways. invivochem.combioscientia.de The primary metabolism of Eletriptan involves N-demethylation catalyzed by the CYP3A4 enzyme. drugbank.comnih.gov Deuterating the methyl group, as in Eletriptan-d5, is expected to make the C-D bond stronger than the C-H bond, thus slowing this metabolic process and potentially enhancing the compound's stability and half-life. bioscientia.de

Eletriptan's stability in aqueous solutions is significantly influenced by pH. Studies have shown that the drug is susceptible to degradation under both acidic and basic conditions.

Acidic Hydrolysis : When subjected to acidic conditions, such as 0.1 M to 1 M HCl, Eletriptan hydrobromide shows notable degradation. researchgate.netnih.gov One study reported the formation of four distinct degradation products when a solution was treated with 0.1 N HCl. ijpcbs.com Another investigation found that four degradation products (labeled I–IV) were formed in 0.1N HCl. researchgate.net The rate of degradation is generally accelerated by light. researchgate.net However, some research has indicated that Eletriptan hydrobromide is relatively stable under acidic stress (5M HCl at 85°C for 120 minutes), suggesting that the severity of the conditions plays a significant role in the extent of degradation. ijpsr.com

Basic Hydrolysis : Under basic conditions, using 0.1 M to 1 M NaOH, Eletriptan also undergoes degradation. researchgate.netnih.gov Similar to acidic conditions, exposure to 0.1 N NaOH resulted in four degradation products. ijpcbs.com A separate study identified two previously observed products (I and III) and two new ones (V and VI) in 0.1N NaOH. researchgate.net Conversely, other studies have reported the drug to be stable under stringent basic conditions (5M NaOH at 85°C for 120 minutes). ijpsr.com

Neutral Hydrolysis : In neutral aqueous solutions, Eletriptan has demonstrated some instability. researchgate.net One study found that degradation in water produced four products (I-IV), similar to those seen in acidic hydrolysis. researchgate.net Another study reported the formation of two degradation peaks under hydrolytic conditions, indicating it is more stable in neutral water than in acidic or basic solutions. ijpcbs.com

| Stress Condition | Reagent/Method | Duration & Temperature | Observed Degradation | Number of Degradants | Reference |

|---|---|---|---|---|---|

| Acidic | 0.1 N HCl | 24 hours / 40°C | Significant | 4 | ijpcbs.com |

| Acidic | 0.1-1 M HCl | Not Specified | Significant | 4 (I-IV) | researchgate.net |

| Acidic | 5M HCl | 120 minutes / 85°C | Stable | Not Applicable | ijpsr.com |

| Basic | 0.1 N NaOH | 24 hours / 40°C | Significant | 4 | ijpcbs.com |

| Basic | 0.1-1 M NaOH | Not Specified | Significant | 4 (I, III, V, VI) | researchgate.net |

| Basic | 5M NaOH | 120 minutes / 85°C | Stable | Not Applicable | ijpsr.com |

| Neutral (Water) | Water | 48 hours | Minimal | 2 | ijpcbs.com |

| Neutral (Water) | Water | Not Specified | Significant | 4 (I-IV) | researchgate.net |

Oxidation appears to be a primary degradation pathway for Eletriptan. google.com

Hydrogen Peroxide Treatment : Significant degradation is consistently observed when Eletriptan is exposed to hydrogen peroxide (H₂O₂). Studies using 3% H₂O₂ showed the formation of four degradation peaks. ijpcbs.com Another study using 3% to 15% H₂O₂ reported that the drug was unstable under these conditions. researchgate.netnih.gov In one investigation, oxidative stress was identified as the most impactful, causing about 6.4% degradation and forming one major degradation product. iosrjournals.org In contrast, a different study reported considerable stability under oxidative conditions (10% H₂O₂ at 85°C for 15 minutes), where only one major degradation product at a relative retention time (RRT) of 0.94 was formed. ijpsr.com

| Stress Condition | Reagent/Method | Duration & Temperature | Observed Degradation | Number of Degradants | Reference |

|---|---|---|---|---|---|

| Oxidative | 3% H₂O₂ | Not Specified | Significant | 4 | ijpcbs.com |

| Oxidative | 3-15% H₂O₂ | Not Specified | Unstable | 2 (I, III) | researchgate.net |

| Oxidative | 10% H₂O₂ | 15 minutes / 85°C | Considerable | 1 Major | ijpsr.com |

| Oxidative | 3% H₂O₂ | 24 hours / Room Temp | ~6.4% Degradation | 1 Major | iosrjournals.org |

The stability of Eletriptan under light exposure has yielded conflicting results across different studies.

Light Exposure : One study reported that exposing a methanolic solution of Eletriptan to sunlight (60,000-70,000 lux) for 24 hours resulted in the formation of four degradation peaks. ijpcbs.com Another study found Eletriptan to be sensitive to light, with approximately 9% degradation after exposure to 1.2 million lux hours and 200 w.hr/m². iosrjournals.org Conversely, other researchers have found the drug to be stable under both solid-state and solution-based photolytic conditions, including exposure to white fluorescent light and UV light for 120 hours. ijpsr.comresearchgate.net This suggests that the solvent and physical state of the drug may influence its photosensitivity.

| Stress Condition | Reagent/Method | Duration & Intensity | Observed Degradation | Number of Degradants | Reference |

|---|---|---|---|---|---|

| Photolytic | Sunlight | 24 hours / 60,000-70,000 lux | Significant | 4 | ijpcbs.com |

| Photolytic | Not Specified | Not Specified | Stable | Not Applicable | researchgate.net |

| Photolytic | White Fluorescent & UV Light | 120 hours / 10K Lux & 200 watt-hours/m² | Stable | Not Applicable | ijpsr.com |

| Photolytic | Light Chamber | 18 days / 1.2 million lux hours & 200 w.hr/m² | ~9% Degradation | Not Specified | iosrjournals.org |

Eletriptan's response to thermal stress also varies in the literature.

Heat Exposure : In one study, heating a solution of Eletriptan at 60°C for 24 hours led to the formation of four degradation peaks. ijpcbs.com However, other studies have reported that Eletriptan is stable to thermal decomposition, both in solid state and in solution, even at temperatures up to 75°C or 105°C for 120 hours. ijpsr.comresearchgate.netnih.gov Another investigation showed minimal degradation (0.08%) when heated in a liquid state at 80°C for 6 hours. iosrjournals.org These differences may arise from variations in the physical form (solid vs. solution), the solvent used, and the duration of heat exposure.

| Stress Condition | Reagent/Method | Duration & Temperature | Observed Degradation | Number of Degradants | Reference |

|---|---|---|---|---|---|

| Thermal | Dry Heat (Solution) | 24 hours / 60°C | Significant | 4 | ijpcbs.com |

| Thermal | Dry Heat (Solid & Solution) | Not Specified / 75°C | Stable | Not Applicable | researchgate.net |

| Thermal | Dry Heat (Solid) | 120 hours / 105°C | Stable | Not Applicable | ijpsr.com |

| Thermal | Dry Heat (Liquid State) | 6 hours / 80°C | Minimal (0.08%) | 1 Major | iosrjournals.org |

Analytical Methodologies for Stability Assessment

To accurately assess the stability of Eletriptan and quantify its degradation products, robust analytical methods are required. Chromatographic techniques are the primary choice for this purpose due to their high resolving power.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most widely employed techniques for the stability assessment of Eletriptan.

Reversed-Phase HPLC (RP-HPLC) : Several stability-indicating RP-HPLC methods have been developed and validated for Eletriptan. ijpcbs.comresearchgate.net These methods are capable of separating Eletriptan from the degradation products formed during forced degradation studies. A common setup involves a C18 column with a mobile phase consisting of a mixture of organic solvents like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, with UV detection typically set around 225 nm or 227 nm. researchgate.netijpcbs.comresearchgate.net For instance, one method used a C18 column with a mobile phase of methanol and water (35:65 v/v) at a flow rate of 1 ml/min, achieving good separation. researchgate.net Another method employed a mobile phase of acetonitrile, triethylamine (B128534) (TEA), and tetrahydrofuran (B95107) (THF) (50:25:25 v/v/v) with UV detection at 228 nm. ijpcbs.com These methods have been validated according to ICH guidelines for parameters such as specificity, linearity, precision, and accuracy, proving their suitability for quantifying the drug in the presence of its degradants. ijpcbs.comresearchgate.net

UPLC Methods : UPLC methods offer advantages of faster analysis times and better resolution. A stability-indicating UPLC method was developed for Eletriptan and its process-related impurities. iosrjournals.org This method utilized a C18 column with a gradient elution, effectively separating the parent drug from its degradation products formed under various stress conditions. iosrjournals.org Another UHPLC method used an isocratic mobile phase of water, methanol, and trifluoroacetic acid (55:45:0.1% V/V/V) at pH 3.5, with UV detection at 225 nm, achieving a short retention time of 3.7 minutes for Eletriptan. researchgate.net

LC-MS : For the characterization of the degradation products, Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a powerful tool. researchgate.netnih.gov Following separation by LC, MS provides mass information that helps in elucidating the structures of the degradants, which is crucial for understanding the degradation pathways. researchgate.net

Mass Spectrometry for Structural Elucidation of Degradation Products

Liquid chromatography coupled with mass spectrometry (LC-MS) is a critical technique for identifying and characterizing the products formed during the forced degradation of Eletriptan. nih.govresearchgate.net This method allows for the separation of the degradation products from the parent drug and from each other, followed by their mass analysis to determine their molecular weights and fragmentation patterns. This data is essential for deducing the structures of these new chemical entities. nih.gov

In studies on Eletriptan, LC-MS analysis was instrumental in characterizing the impurities that arose under various stress conditions, including acidic and basic hydrolysis, oxidation, and photolysis. researchgate.netijpcbs.com For instance, under oxidative stress with hydrogen peroxide, a major degradation product was identified. ijpsr.combeilstein-journals.org LC-MS, particularly with tandem mass spectrometry (MS/MS), provides detailed structural information by fragmenting the ions of the degradation products and analyzing the resulting fragment ions. researchgate.net

While specific mass spectrometry data for the degradation products of Eletriptan-d5 (hydrochloride) is not published, the expected masses can be inferred from the known degradation products of Eletriptan. The incorporation of five deuterium (B1214612) atoms in Eletriptan-d5 would result in a corresponding mass shift in its degradation products, assuming the deuterium atoms are not lost during the degradation reactions.

The table below summarizes some of the known degradation products of Eletriptan identified through mass spectrometry and provides the inferred m/z values for the corresponding d5-analogues.

| Degradation Product Name/Structure | Stress Condition | Reported m/z (Eletriptan) | Inferred m/z (Eletriptan-d5) | Reference |

| Eletriptan N-oxide | Oxidation | - | - | beilstein-journals.org |

| Tetracyclic Eletriptan Impurity | Oxidation (H₂O₂) at high temp. | - | - | beilstein-journals.orgnih.gov |

| Impurity I | Acid Hydrolysis, Water | - | - | researchgate.net |

| Impurity II | Acid Hydrolysis, Water | - | - | researchgate.net |

| Impurity III | Acid Hydrolysis, Water, Oxidation | - | - | researchgate.net |

| Impurity IV | Acid Hydrolysis, Water, Base Hydrolysis | - | - | researchgate.net |

| Impurity V | Base Hydrolysis | - | - | researchgate.net |

| Impurity VI | Base Hydrolysis | - | - | researchgate.net |

| Impurity VII | Acid Hydrolysis with light | - | - | researchgate.net |

Note: Specific m/z values for all degradation products are not consistently reported across all studies. The table reflects the identification of these products under specific conditions.

Elucidation of Degradation Pathways and Mechanisms

Forced degradation studies are essential for understanding the chemical stability of a drug and for identifying potential degradants that could form under various environmental conditions. nih.govijpcbs.com Eletriptan has been shown to be susceptible to degradation under several stress conditions.